

Part 1: Unveiling Functional Groups with Infrared (IR) Spectroscopy

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Compound of Interest

Compound Name: *5-Amino-4-methylpyridin-2-ol*

Cat. No.: *B1517654*

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Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.^[4] When a molecule is irradiated with infrared light, its chemical bonds absorb energy at specific frequencies, causing them to stretch or bend. These absorption frequencies are characteristic of the functional groups present, making IR spectroscopy an exceptional tool for identifying the key structural components of a molecule like 4-amino-5-methyl-2-hydroxypyridine.

Predicted IR Absorption Profile

The structure of 4-amino-5-methyl-2-hydroxypyridine contains several key functional groups: an amino (-NH₂), a hydroxyl (-OH), a methyl (-CH₃), and the pyridine ring itself. The molecule exists in tautomeric equilibrium with its pyridinone form, 4-amino-5-methyl-2(1H)-pyridinone. This equilibrium significantly influences the IR spectrum, particularly in the O-H and C=O stretching regions. For this analysis, we will consider the contributions of both tautomers.

Key Expected Vibrational Modes:

- O-H and N-H Stretching: Due to the amino and hydroxyl groups, broad absorption bands are expected in the high-frequency region of the spectrum (3500-3200 cm⁻¹). Intramolecular and intermolecular hydrogen bonding will cause significant broadening of these peaks.
- C-H Stretching: The methyl group and the aromatic C-H on the pyridine ring will exhibit stretching vibrations typically between 3100-2850 cm⁻¹.

- C=O Stretching (Pyridinone Tautomer): The presence of the 2-pyridinone tautomer would result in a strong carbonyl (C=O) stretching band, typically observed in the 1650-1700 cm^{-1} region.[4]
- C=C and C=N Ring Stretching: The pyridine ring vibrations will produce a series of characteristic sharp to medium bands in the 1650-1450 cm^{-1} region.
- N-H Bending: The scissoring vibration of the primary amine is expected around 1600 cm^{-1} . [4]
- C-N Stretching: The stretching vibration of the C-N bond of the amino group typically appears in the 1350-1200 cm^{-1} range.[5]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern sampling technique that simplifies the analysis of solid and liquid samples, eliminating the need for sample preparation like KBr pellet pressing.

Step-by-Step Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric (CO_2 and H_2O) absorptions.
- Sample Application: Place a small amount of the solid 4-amino-5-methyl-2-hydroxypyridine sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
- Spectrum Acquisition: Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm^{-1} .
- Data Processing: The resulting interferogram is subjected to a Fourier Transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

Workflow for FTIR Analysis

Caption: Workflow for acquiring an FTIR spectrum using an ATR accessory.

Data Summary and Interpretation

The following table compares the expected vibrational frequencies with typical literature values for similar compounds.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Interpretation and Supporting Evidence
O-H / N-H Stretch	3500 - 3200 (Broad)	Characteristic of hydrogen-bonded -OH and -NH ₂ groups. The broadness indicates strong intermolecular interactions. Similar ranges are seen in aminopyridines and hydroxypyridines.[5][6]
Aromatic C-H Stretch	3100 - 3000	Confirms the presence of the pyridine ring C-H bond.
Aliphatic C-H Stretch	2950 - 2850	Indicates the C-H bonds of the methyl (-CH ₃) substituent.
C=O Stretch	~1660 (Strong)	A strong band here is a key indicator of the 2-pyridinone tautomer, which is often the major form in the solid state.[4]
N-H Scissoring	~1620 (Medium)	A characteristic bending vibration for a primary amine (-NH ₂).[4]
C=C / C=N Ring Stretch	1600 - 1450	A series of sharp peaks confirming the aromatic pyridine ring structure.[7]
C-N Stretch	1350 - 1250	Corresponds to the stretching of the C4-NH ₂ bond.

The combined presence of a very broad O-H/N-H band and a strong C=O band provides compelling evidence for the 4-amino-5-methyl-2(1H)-pyridinone tautomeric structure in the solid state.

Part 2: Determining Molecular Weight and Structure with Mass Spectrometry

Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and its fragmentation pattern.[8] A molecule is first ionized, typically by electron impact (EI), which knocks out an electron to form a positively charged molecular ion ($M^{+\bullet}$). This high-energy ion often fragments into smaller, characteristic charged pieces. By analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragments, one can confirm the molecular formula and deduce structural features.

Predicted Mass Spectrum and Fragmentation

The molecular formula for 4-amino-5-methyl-2-hydroxypyridine is $C_6H_8N_2O$, giving it a monoisotopic molecular weight of 124.06 g/mol.[1][9] Therefore, the molecular ion peak ($M^{+\bullet}$) is expected at $m/z = 124$.

Key Fragmentation Pathways: The fragmentation of substituted pyridines is complex but often follows predictable pathways. For 4-amino-5-methyl-2-hydroxypyridine, we can anticipate:

- **Loss of CO:** A common fragmentation for 2-hydroxypyridines (or 2-pyridinones) is the loss of a neutral carbon monoxide molecule (28 Da), leading to a fragment at m/z 96.
- **Loss of HCN:** Pyridine rings, especially those with amino groups, can fragment by losing hydrogen cyanide (27 Da). This could occur from the $M^{+\bullet}$ ion (m/z 97) or other fragments.
- **Alpha-Cleavage:** Cleavage of the methyl group ($\bullet CH_3$, 15 Da) would result in a fragment at m/z 109.
- **Nitrogen Rule:** The molecular weight of 124 is an even number, which is consistent with the Nitrogen Rule stating that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[10]

Experimental Protocol: Electron Ionization-Mass Spectrometry (EI-MS)

Step-by-Step Methodology:

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe for solids. The probe is heated to vaporize the sample into the ion source.
- **Ionization:** In the ion source, the gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
- **Data Output:** The instrument software plots the relative abundance of the ions against their m/z values to produce a mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: General workflow for Electron Ionization Mass Spectrometry (EI-MS).

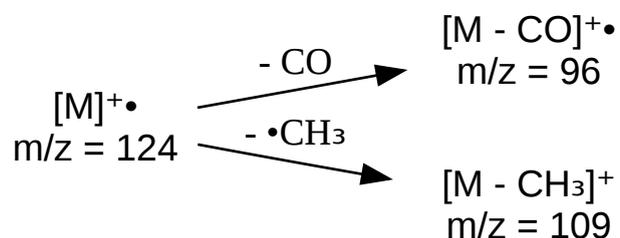
Data Summary and Interpretation

The following table outlines the expected key ions in the mass spectrum of 4-amino-5-methyl-2-hydroxypyridine.

m/z Value	Proposed Ion Structure / Formula	Neutral Loss	Interpretation
124	$[\text{C}_6\text{H}_8\text{N}_2\text{O}]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$). Confirms the molecular weight of the compound.
109	$[\text{C}_5\text{H}_5\text{N}_2\text{O}]^+$	$\bullet\text{CH}_3$	Loss of the methyl radical from the molecular ion.
96	$[\text{C}_5\text{H}_8\text{N}_2]^{+\bullet}$	CO	Loss of carbon monoxide from the pyridinone tautomer, a characteristic fragmentation.[11]
95	$[\text{C}_5\text{H}_5\text{N}_2]^+$	CO, $\text{H}\bullet$	Loss of a hydrogen radical following the loss of CO.
79	$[\text{C}_5\text{H}_5\text{N}]^{+\bullet}$	CO, NH_3	Potential loss of ammonia from the m/z 96 fragment.

The presence of a strong molecular ion peak at m/z 124 and a significant fragment at m/z 96 (M-28) would be highly indicative of the 2-pyridinone structure.

Visualizing a Key Fragmentation Pathway



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Caption: Primary fragmentation pathways for the molecular ion.

Part 3: A Unified Conclusion from Complementary Data

Neither IR spectroscopy nor mass spectrometry alone can definitively prove a chemical structure. However, when used in concert, they provide a powerful and self-validating system for structural confirmation.

- IR spectroscopy confirms the presence of the required functional groups: the N-H/O-H moieties, the methyl C-H bonds, and the pyridine ring. Crucially, it provides strong evidence for the dominant 2-pyridinone tautomer in the solid state via the C=O stretch.
- Mass spectrometry confirms the correct molecular weight (124 Da) and provides structural clues that corroborate the IR findings. The characteristic loss of carbon monoxide (CO) is a key piece of evidence supporting the 2-pyridinone ring system identified by IR.

The data from these two techniques are highly complementary. IR identifies the building blocks (functional groups), while MS confirms the total mass and shows how those blocks are connected by observing how they break apart. This combined analytical approach provides a robust and trustworthy confirmation of the identity and structure of 4-amino-5-methyl-2-hydroxypyridine, essential for its application in research and drug development. For absolute constitutional isomer confirmation, these techniques would be further supplemented by Nuclear Magnetic Resonance (NMR) spectroscopy.^[12]

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